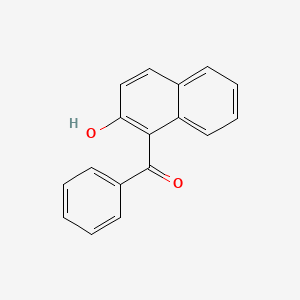
Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a naphthyridine derivative with an ester, followed by reduction and esterification steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce more saturated naphthyridine derivatives. Substitution reactions can result in a variety of functionalized naphthyridine compounds.
Applications De Recherche Scientifique
Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)propanoate
- Ethyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate
- Methyl 2-(6-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate
Uniqueness
Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate is unique due to its specific structural features and the presence of the naphthyridine ring system. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1196147-26-8 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 2-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)acetate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)8-13-6-4-10-9(7-13)3-2-5-12-10/h2-3,5H,4,6-8H2,1H3 |
Clé InChI |
DMJHRDQFWXOHEH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1CCC2=C(C1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)
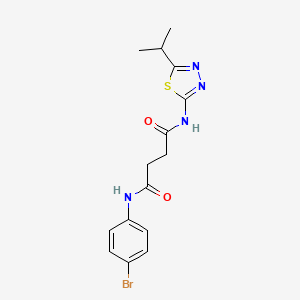
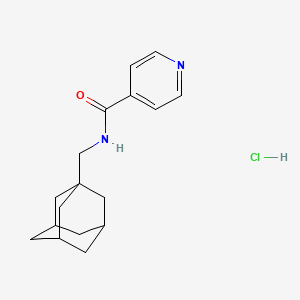
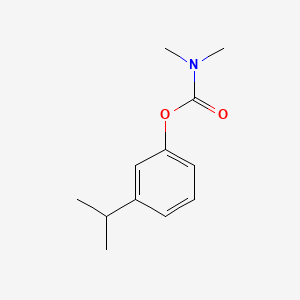
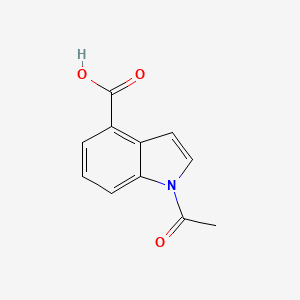
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
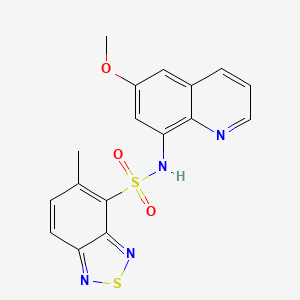
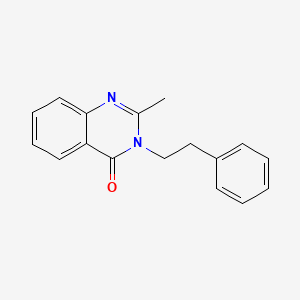
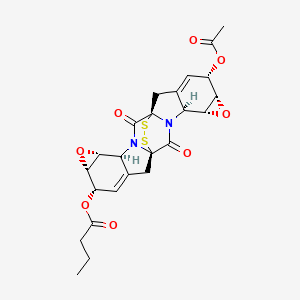
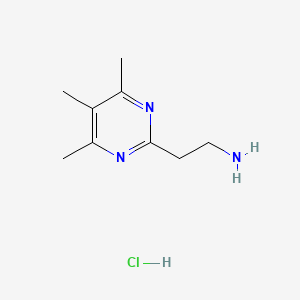
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)

